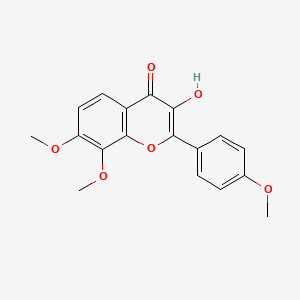

3-Hydroxy-4',7,8-trimethoxyflavone

Description

Overview of Flavonoid Classes, Biosynthesis, and Structural Diversity

Flavonoids are a major class of plant secondary metabolites, with over 10,000 compounds identified to date. nih.gov They are synthesized via the phenylpropanoid pathway, where phenylalanine is converted to 4-coumaroyl-CoA, a key precursor. frontiersin.orgmdpi.com This precursor then enters the flavonoid biosynthesis pathway, starting with the enzyme chalcone (B49325) synthase, which creates the characteristic chalcone scaffold from which all flavonoids are derived. frontiersin.org

Based on their chemical structure, flavonoids are broadly categorized into several classes, including: nih.govfrontiersin.orgmdpi.com

Flavones: Characterized by a double bond between carbons 2 and 3 of the C-ring.

Flavonols: Similar to flavones but with a hydroxyl group at position 3.

Flavanones: Lack the C2-C3 double bond found in flavones.

Isoflavones: The B-ring is attached to carbon 3 of the C-ring instead of carbon 2.

Anthocyanins: Glycosylated flavonoids responsible for many plant colors.

Chalcones: Open-chain precursors to flavonoids.

The vast structural diversity of flavonoids arises from various modifications to the basic flavonoid skeleton, such as hydroxylation, methylation, and glycosylation, which are catalyzed by a range of enzymes. frontiersin.org This diversity contributes to their varied biological functions in plants, including pigmentation, UV protection, and defense against pathogens. frontiersin.org

Specific Context of Polymethoxyflavones in Phytochemical Research

Polymethoxyflavones (PMFs) are a specific subgroup of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their basic flavone (B191248) structure. tandfonline.comresearchgate.netnih.gov They are particularly abundant in the peels of citrus fruits. tandfonline.comnih.gov The number and position of these methoxy groups are key factors that influence their biological activities. frontiersin.org

Hydroxylated polymethoxyflavones (HPMFs) are a related group that contains both hydroxyl and methoxy groups. nih.gov PMFs have garnered significant attention in phytochemical research due to their potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects, which have been observed in preclinical studies. tandfonline.comtandfonline.com Their increased lipophilicity compared to their hydroxylated counterparts may enhance their cellular absorption and bioavailability. frontiersin.org

Current Research Landscape and Gaps Pertaining to 3-Hydroxy-4',7,8-trimethoxyflavone and Related Flavonoids

The current research on polymethoxyflavones has largely focused on a few prominent compounds like nobiletin and tangeretin. tandfonline.com While numerous PMFs have been identified, many, including this compound, remain less studied. A significant gap exists in the understanding of the specific biological activities and mechanisms of action for many individual PMFs. researchgate.net

Furthermore, while in vitro and animal studies have shown promising results for the broader class of PMFs, there is a notable lack of human clinical trial data to substantiate these effects and understand their metabolism and bioavailability in humans. tandfonline.comresearchgate.netcolab.ws Specifically for this compound, detailed investigations into its unique biological properties and potential applications are limited, representing a key area for future research.

Chemical Profile of this compound

| Property | Value | Source |

| CAS Number | 57499-06-6 | scbt.com |

| Molecular Formula | C₁₈H₁₆O₆ | scbt.com |

| Molecular Weight | 328.33 g/mol | scbt.com |

| IUPAC Name | 7-hydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | nih.gov |

| Melting Point | 198-200 °C | indofinechemical.com |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)16-15(20)14(19)12-8-9-13(22-2)18(23-3)17(12)24-16/h4-9,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFPORCSCKBAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654775 | |

| Record name | 3-Hydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57499-06-6 | |

| Record name | 3-Hydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies

Identification of Botanical Sources and Natural Distribution

The natural occurrence of 3-Hydroxy-4',7,8-trimethoxyflavone appears to be limited, with specific citations in the scientific literature being scarce. While the broader class of polymethoxyflavones (PMFs) is known to be distributed in a limited number of plant families, the precise botanical sources of this particular isomer are not extensively documented.

Some evidence points towards the potential presence of this compound in the plant genus Combretum. Phytochemical studies of the Combretum genus, which includes about 250 species found in tropical and subtropical regions, have revealed a rich diversity of secondary metabolites, including numerous flavonoids. researchgate.netnih.govresearchgate.netgre.ac.uk While many flavonoids have been identified from various Combretum species, the specific identification of this compound remains a subject for more targeted investigation. For instance, a variety of other flavonoids and triterpenoids have been successfully isolated from Combretum glutinosum. nih.govnih.gov

The distribution of other related polymethoxyflavones is better understood. For example, various polymethoxyflavones are found in the peels of Citrus fruits. researchgate.net The genus Artemisia is also a known source of a wide array of flavonoids, although the presence of this compound has not been definitively established in commonly studied species. nih.gov The limited reporting on this specific compound suggests that it may be a rare constituent in the plant kingdom, or it may occur in plants that have not yet been extensively studied for their flavonoid content.

Table 1: Reported Botanical Sources of Structurally Similar Polymethoxyflavones

| Compound Name | Botanical Source(s) |

| Nobiletin | Citrus species |

| Tangeretin | Citrus species |

| Sinensetin | Citrus species |

| 5-Demethylnobiletin | Citrus reticulata cv. Suavissima |

This table presents examples of related polymethoxyflavones to illustrate the types of botanical sources where such compounds are typically found, as specific sources for this compound are not well-documented.

Contemporary Chromatographic Techniques for Selective Isolation

The isolation and purification of specific flavonoids from complex plant extracts require advanced chromatographic techniques. While methods specifically optimized for this compound are not widely published due to its apparent rarity, the general principles applied to other polymethoxyflavones are applicable.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of flavonoids. For polymethoxyflavones, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724).

Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry Coupling (e.g., UPLC-Q-TOF-MS)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm). This results in higher resolution, faster analysis times, and greater sensitivity. When coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, UPLC-MS becomes a powerful tool for the tentative identification of compounds in complex mixtures.

The UPLC system separates the components of the extract, which are then ionized and their mass-to-charge ratio is determined by the mass spectrometer. The high mass accuracy of a Q-TOF-MS allows for the determination of the elemental composition of a compound, and its fragmentation pattern (MS/MS) provides structural information. For instance, a UPLC-QTOF-MS method was used to profile the chemical constituents in the Dayuanyin decoction, identifying numerous flavonoids based on their mass and fragmentation patterns. nih.gov A similar approach would be invaluable for the identification and characterization of this compound in a plant extract, even at very low concentrations.

Countercurrent Chromatography and Other Preparative Methods

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale separation of natural products. wikipedia.org Unlike traditional column chromatography, CCC does not use a solid stationary phase, which eliminates the problem of irreversible adsorption of the sample onto the column packing. This often leads to higher recovery of the target compounds.

In CCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the solutes between the two liquid phases. nih.gov The choice of the solvent system is critical for a successful separation. High-speed counter-current chromatography (HSCCC) is a modern form of CCC that uses a centrifugal force to hold the stationary phase in place, allowing for faster separations. mdpi.comyoutube.comnih.gov This technique has been successfully used to isolate various flavonoids, including polymethoxyflavones from citrus peels. semanticscholar.org Given its advantages, HSCCC would be an ideal method for the large-scale isolation of this compound from a crude plant extract.

Table 2: Comparison of Chromatographic Techniques for Flavonoid Isolation

| Technique | Principle | Advantages | Common Application |

| HPLC | Solid stationary phase, liquid mobile phase | High resolution, well-established | Analytical and semi-preparative separation |

| UPLC-MS | Similar to HPLC but with smaller particles, coupled to MS | High sensitivity, high resolution, structural information | Identification and quantification of trace compounds |

| CCC | Liquid stationary and mobile phases | No irreversible adsorption, high sample loading capacity | Preparative-scale isolation |

Chemodiversity Profiling of Extracts Containing this compound

Chemodiversity profiling refers to the comprehensive analysis of the chemical constituents of a plant extract. This is often achieved using hyphenated techniques like LC-MS. Such studies are crucial for understanding the chemical composition of a plant and for identifying novel or rare compounds.

In the context of this compound, chemodiversity studies of the Combretum genus are of particular interest. A review of the phytochemical constituents of Combretum species has identified 261 compounds, primarily terpenoids, flavonoids, phenanthrenes, and stilbenoids. researchgate.netgre.ac.uk These studies provide a baseline understanding of the types of compounds that can be expected in this genus.

A detailed chemodiversity profiling of Combretum fragrans, for example, using advanced UPLC-Q-TOF-MS analysis, could definitively confirm the presence or absence of this compound. researchgate.networldagroforestry.org By comparing the retention time and mass spectral data with that of a synthetic standard, an unambiguous identification could be made. Furthermore, such a study would reveal the relative abundance of this compound in relation to other flavonoids and secondary metabolites in the plant, providing valuable insights into the plant's metabolic pathways.

Given the current lack of extensive data, a chemodiversity approach is the most promising strategy to elucidate the natural distribution of this compound and to identify new botanical sources.

Biosynthetic Pathways and Chemoenzymatic Synthesis

Elucidation of Enzymatic Steps in Flavonoid Biosynthesis Pertinent to 3-Hydroxy-4',7,8-trimethoxyflavone Precursors

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the basic C6-C3-C6 flavonoid skeleton. The formation of its specific decorated structure involves a sequence of hydroxylation and methylation reactions catalyzed by specific enzymes. The precise order of these steps can vary between plant species, but a plausible pathway can be elucidated based on known enzymatic activities.

The initial precursor, naringenin (B18129), is synthesized from phenylalanine. A series of enzymes then act upon this precursor to introduce the specific functional groups found in this compound. Key enzymatic steps include:

A-Ring Hydroxylation at C-8: A crucial modification is the introduction of a hydroxyl group at the 8-position of the flavone (B191248) A-ring. This reaction is catalyzed by a class of enzymes known as flavonoid 8-hydroxylases (F8Hs). These are often flavin-dependent monooxygenases that can act on various flavonoid substrates, including flavones and flavanones. For instance, an F8H from Lotus japonicus has been shown to catalyze the 8-hydroxylation of quercetin and other flavonoids nih.govxiahepublishing.comsunyempire.edunih.gov. The product of this reaction on a flavone precursor like apigenin would be 8-hydroxyapigenin (also known as isoscutellarein).

Hydroxylation at C-3: The hydroxyl group at the 3-position is typically introduced by a flavanone (B1672756) 3-hydroxylase (F3H), which converts flavanones (like naringenin) into dihydroflavonols. These dihydroflavonols are then converted to flavonols (3-hydroxyflavones) by flavonol synthase (FLS) mdpi.comnih.govresearchgate.netmdpi.com. Therefore, the 3-hydroxylation likely occurs at an earlier stage of the biosynthetic pathway before the molecule becomes a flavone.

B-Ring Hydroxylation and Methylation at C-4': The precursor naringenin already possesses a hydroxyl group at the 4'-position. To achieve the 4'-methoxy group, a regiospecific O-methyltransferase (OMT) is required. OMTs are a diverse family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold sunyempire.edunih.gov. Numerous OMTs with specificity for the 4'-position have been characterized from various plants nih.govresearchgate.net.

A-Ring Methylation at C-7 and C-8: Following hydroxylation, the hydroxyl groups at the 7 and 8 positions must be methylated. This is also accomplished by specific OMTs. Some OMTs exhibit broad substrate specificity, while others are highly regiospecific. For example, a flavonoid O-methyltransferase from Perilla frutescens has been shown to specifically methylate the 7-OH group of flavonoids nih.gov. OMTs that can methylate the 8-position have also been identified, often acting on 8-hydroxyflavonoids. The final trimethoxy pattern is likely achieved through the sequential action of different OMTs or a single multifunctional OMT nih.govresearchgate.net.

The table below summarizes the key enzymes and their roles in the biosynthesis of precursors for this compound.

| Enzyme Class | Abbreviation | Function | Substrate Example | Product Example |

| Flavonoid 8-hydroxylase | F8H | Introduces a hydroxyl group at the C-8 position of the A-ring. | Apigenin | 8-Hydroxyapigenin |

| Flavanone 3-hydroxylase | F3H | Introduces a hydroxyl group at the C-3 position of the C-ring in flavanones. | Naringenin | Dihydrokaempferol (B1209521) |

| Flavonol synthase | FLS | Introduces a double bond in the C-ring of dihydroflavonols to form 3-hydroxyflavones (flavonols). | Dihydrokaempferol | Kaempferol (B1673270) |

| O-methyltransferase | OMT | Transfers a methyl group to a hydroxyl group. | 8-Hydroxyapigenin | 8-Methoxyapigenin |

Genetic Engineering and Metabolic Engineering Approaches for Enhanced Production in Biological Systems

The low abundance of many polymethoxyflavones in nature has driven the development of genetic and metabolic engineering strategies to produce these compounds in microbial hosts like Escherichia coli and Saccharomyces cerevisiae maxapress.comtudelft.nlnih.govnih.govresearchgate.netyoutube.com. These platforms offer the potential for scalable and sustainable production.

Key strategies in metabolic engineering for flavonoid production include:

Heterologous Expression of Biosynthetic Genes: The entire biosynthetic pathway, or parts of it, can be introduced into the microbial host. This involves cloning the genes encoding the necessary enzymes (e.g., chalcone (B49325) synthase, chalcone isomerase, hydroxylases, and OMTs) from plants and expressing them in the host organism mdpi.com.

Enzyme Selection and Engineering: The choice of enzymes is critical. OMTs with high catalytic efficiency and the desired regioselectivity are sought from diverse plant sources. Furthermore, protein engineering can be employed to alter the substrate specificity or improve the activity of these enzymes.

Pathway Optimization and Balancing: The expression levels of the different enzymes in the pathway often need to be carefully balanced to avoid the accumulation of intermediate compounds and to maximize the yield of the final product. This can be achieved using synthetic biology tools such as promoters of varying strengths and gene expression cassettes.

For the production of this compound, a metabolically engineered microbe would need to express a suite of enzymes including a flavanone 3-hydroxylase, a flavonol synthase, a flavonoid 8-hydroxylase, and several O-methyltransferases with the correct regioselectivity.

The table below outlines a potential combination of heterologous genes for the microbial production of this compound.

| Gene | Encoded Enzyme | Potential Source Organism | Role in Pathway |

| PAL, C4H, 4CL | Phenylalanine ammonia-lyase, Cinnamate-4-hydroxylase, 4-Coumaroyl-CoA ligase | Various plants, yeast | Phenylpropanoid pathway to produce p-coumaroyl-CoA |

| CHS, CHI | Chalcone synthase, Chalcone isomerase | Various plants | Formation of the flavanone scaffold (naringenin) |

| F3H | Flavanone 3-hydroxylase | Various plants | 3-hydroxylation of naringenin to dihydrokaempferol |

| FLS | Flavonol synthase | Various plants | Conversion of dihydrokaempferol to kaempferol |

| F8H | Flavonoid 8-hydroxylase | Lotus japonicus | 8-hydroxylation of kaempferol |

| OMTs | O-methyltransferases | Various plants | Methylation at 4', 7, and 8 positions |

Biocatalytic and Chemoenzymatic Strategies for Targeted Synthesis

Biocatalytic and chemoenzymatic approaches offer an alternative to purely chemical synthesis or in vivo metabolic engineering. These methods utilize isolated enzymes or whole cells containing specific enzymes to perform targeted modifications on a flavonoid scaffold, which can be produced by fermentation or chemical synthesis mdpi.comacs.orgnih.govrsc.org.

Biocatalysis with Hydroxylases: Recombinantly expressed and purified hydroxylases, such as F8H, can be used to introduce hydroxyl groups at specific positions on a commercially available or synthetically produced flavonoid precursor. This allows for precise control over the hydroxylation pattern.

Regiospecific Methylation: Isolated OMTs can be used to methylate specific hydroxyl groups on a polyhydroxylated flavonoid intermediate. By selecting OMTs with known regioselectivity, it is possible to control the final methylation pattern. For example, an OMT specific for the 7-position can be used to produce a 7-methoxyflavonoid, which can then be further modified by other enzymes.

Chemoenzymatic Synthesis: This approach combines the strengths of chemical synthesis and biocatalysis. For instance, a complex flavonoid core can be assembled using chemical methods, followed by enzymatic modifications to introduce functional groups at positions that are difficult to access through traditional chemistry. This can reduce the number of protection and deprotection steps required in a purely chemical synthesis, leading to a more efficient and environmentally friendly process.

For this compound, a potential chemoenzymatic strategy could involve the chemical synthesis of an 8-hydroxyflavonol intermediate. This intermediate could then be subjected to a series of biocatalytic methylation reactions using specific OMTs to install the methoxy (B1213986) groups at the 4', 7, and 8 positions.

Synthetic Chemistry and Analogue Development

Total Synthesis Strategies for 3-Hydroxy-4',7,8-trimethoxyflavone

The total synthesis of 3-hydroxyflavones, also known as flavonols, is a well-established field in organic chemistry. The construction of the this compound scaffold typically relies on building the chromone (B188151) core from acyclic precursors.

The most common and efficient route for synthesizing flavonols involves a two-step process: the synthesis of a 2'-hydroxychalcone (B22705) intermediate followed by its oxidative cyclization. nih.gov

Claisen-Schmidt Condensation: This reaction, a type of Aldol condensation, is pivotal for creating the chalcone (B49325) backbone. It involves the base-catalyzed reaction between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025). mdpi.comresearchgate.net For the target molecule, the likely starting materials would be 2'-hydroxy-3',4'-dimethoxyacetophenone and 4-methoxybenzaldehyde. The base, typically a strong alkali like potassium hydroxide (B78521) or sodium hydroxide, deprotonates the α-carbon of the acetophenone (B1666503), which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding 2'-hydroxychalcone. researchgate.net

Algar-Flynn-Oyamada (AFO) Reaction: This is the key transformation that converts the 2'-hydroxychalcone into the final 3-hydroxyflavone (B191502) (flavonol) structure. wikipedia.org The reaction involves the oxidative cyclization of the chalcone using an alkaline solution of hydrogen peroxide. nih.govmdpi.com The mechanism proceeds through the formation of an epoxide across the α,β-double bond of the chalcone, followed by an intramolecular attack by the phenoxide ion and subsequent ring arrangement to form the dihydroflavonol. This intermediate is then oxidized under the reaction conditions to the final flavonol. wikipedia.org The AFO reaction is a classic and reliable method for synthesizing a wide array of flavonols. nih.gov

Alternative strategies for synthesizing the flavone (B191248) core exist, such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement, which proceed via different intermediates but ultimately aim to construct the central pyranone ring. mdpi.comnih.govrsc.org

| Reaction | Description | Precursors for this compound |

| Claisen-Schmidt Condensation | Base-catalyzed condensation to form a chalcone. mdpi.comresearchgate.net | 2'-Hydroxy-3',4'-dimethoxyacetophenone + 4-Methoxybenzaldehyde |

| Algar-Flynn-Oyamada Reaction | Oxidative cyclization of a 2'-hydroxychalcone to a flavonol. wikipedia.orgmdpi.com | 2'-Hydroxy-3',4',4'-trimethoxychalcone |

Achieving the correct substitution pattern on the flavonoid skeleton is critical and often requires careful regioselective control. The synthesis of this compound demands precise placement of three methoxy (B1213986) groups and one hydroxyl group. The substitution pattern of the starting acetophenone and benzaldehyde dictates the final arrangement on the A- and B-rings, respectively.

In complex syntheses, protecting groups may be necessary to prevent unwanted side reactions. For instance, phenolic hydroxyl groups are often protected as benzyl (B1604629) or silyl (B83357) ethers during reactions that are incompatible with free phenols. These protecting groups can then be selectively removed at a later stage to yield the desired final product. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal.

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthesis, starting from the core this compound molecule or a closely related natural product, allows for the creation of a diverse library of analogues. These modifications are essential for exploring the structure-activity relationship.

The interconversion of hydroxyl and methoxy groups is a common strategy in flavonoid chemistry.

Methylation: Free hydroxyl groups on the flavonoid scaffold can be selectively methylated to methoxy groups using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a mild base such as potassium carbonate. nih.gov

Demethylation: Conversely, methoxy groups can be cleaved to reveal hydroxyl groups. This is often achieved using strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), which can selectively remove methyl groups. The regioselectivity of this reaction can sometimes be controlled by temperature and stoichiometry.

These modifications are crucial for probing the importance of specific hydroxyl and methoxy groups for biological activity. For example, studies on related flavonoids have shown that the presence of a free hydroxyl group at certain positions can be critical for activity, while methoxylation at other positions can enhance potency. nih.gov

Glycosylation: Flavonoids often exist in nature as glycosides, where a sugar moiety is attached to a hydroxyl group. mdpi.com This modification can significantly impact the compound's solubility, bioavailability, and mechanism of action. nih.gov Synthetic glycosylation can be achieved through several methods:

Koenigs-Knorr Reaction: This classic method involves reacting the flavonoid's hydroxyl group with an acetylated glycosyl halide (e.g., acetobromoglucose) in the presence of a silver or mercury salt promoter. nih.gov

Michael Addition: A modified Michael reaction using a base like potassium carbonate in an anhydrous solvent has also been successfully used to attach glycosyl moieties to flavonoid hydroxyl groups. nih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the flavonoid skeleton is another important derivatization strategy. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. Research on other flavonoids has indicated that introducing halogen atoms, particularly bromine, can be beneficial for certain biological activities. mdpi.com Direct electrophilic halogenation can be used, although controlling the regioselectivity can be challenging. Alternatively, halogenated building blocks can be incorporated during the total synthesis.

Design and Synthesis of Novel Analogues for Structure-Activity Relationship Elucidation

The systematic design and synthesis of analogues are fundamental to understanding which structural features of this compound are responsible for its biological effects. By making targeted modifications and evaluating the resulting changes in activity, researchers can build a comprehensive structure-activity relationship (SAR) profile.

A study on the isomeric compound 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) provides an excellent model for this approach. nih.govelsevierpure.com In this research, analogues were synthesized to probe their ability to reverse multidrug resistance in cancer cells mediated by the BCRP/ABCG2 protein. The findings from this study highlight key SAR principles that are likely applicable to the 3-hydroxy class of flavonoids as well.

The researchers synthesized derivatives by:

Modifying the C-5 Position: Comparing the activity of 3',4',7-trimethoxyflavone (TMF) with its 5-hydroxy (HTMF) and 5-fluoro (FTMF) analogues. nih.govelsevierpure.com

Glycosylation at C-7: Attaching mono-, di-, and triglycoside moieties to the 7-hydroxy position. nih.govelsevierpure.com

The results demonstrated that the introduction of a hydroxyl group at C-5 significantly enhanced the desired activity compared to the parent compound. researchgate.net Monoglycosylation was tolerated, whereas di- and triglycosylation abolished the effect, indicating that steric bulk at the C-7 position is detrimental. nih.gov This type of systematic study is invaluable for optimizing lead compounds in drug discovery.

| Compound Analogue | Modification from Parent Flavone | Key SAR Finding (based on isomeric compound study) nih.govresearchgate.net |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | Addition of C-5 hydroxyl group | Significantly stronger reversal effect on drug resistance than the non-hydroxylated parent compound. |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | Replacement of C-5 hydroxyl with fluorine | Maintained a potent reversal effect. |

| Monoglycosylated Analogue | Addition of a single sugar unit at C-7 | Exhibited a reversal effect, though less potent than HTMF. |

| Di- and Triglycosylated Analogues | Addition of two or three sugar units at C-7 | Did not exhibit a reversal effect, suggesting steric hindrance is detrimental to activity. |

Investigation of Biological Activities and Molecular Mechanisms Preclinical Focus

Anti-inflammatory and Immunomodulatory Mechanisms

As a class, polymethoxyflavonoids are recognized for their anti-inflammatory potential. Research on various structurally similar flavones demonstrates effects on key inflammatory mediators and pathways. However, no specific studies were identified that investigated these mechanisms for 3-Hydroxy-4',7,8-trimethoxyflavone.

Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-6, IL-1β)

There is no available research data detailing the effects of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1 beta (IL-1β). While other polymethoxyflavonoids have been shown to inhibit these critical signaling molecules in inflammatory responses, the specific activity of this compound remains uninvestigated. nih.govmdpi.comfrontiersin.org

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Lipoxygenase (LOX))

The capacity of this compound to inhibit key inflammatory enzymes has not been documented. Studies on related compounds suggest that the flavone (B191248) structure is a promising scaffold for the development of inhibitors for enzymes like Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), and Lipoxygenase (LOX), which are crucial in the synthesis of inflammatory mediators. nih.govnih.govresearchgate.netfapesp.brmdpi.com However, specific inhibitory concentration values and selectivity data for this compound are absent from the literature.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The molecular signaling pathways that may be modulated by this compound are currently unknown. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are primary regulators of inflammation and are common targets for other anti-inflammatory flavonoids. mdpi.comnih.gov Whether this compound can suppress the activation of these pathways, thereby downregulating the expression of multiple inflammatory genes, has not been the subject of published research.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties

The antioxidant activities are a hallmark of the flavonoid chemical class, largely owing to their phenolic structures which can donate hydrogen atoms to neutralize free radicals. nih.gov

Direct Free Radical Scavenging Mechanisms

There are no specific experimental studies quantifying the direct free radical scavenging ability of this compound through common assays (e.g., DPPH, ABTS). Theoretical studies on other flavonoids suggest that the arrangement of hydroxyl and methoxy (B1213986) groups significantly influences antioxidant potential. mdpi.com Without experimental data, the capacity of this specific compound to directly neutralize reactive oxygen species (ROS) remains speculative.

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/ARE pathway)

The potential for this compound to enhance the body's own antioxidant defenses is an area without specific investigation. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of cellular antioxidant and cytoprotective gene expression. nih.gov Flavones, as a group, are known activators of this pathway. nih.govmdpi.com For instance, the related compound 3',4',5,6,7,8-Hexamethoxyflavone has been shown to exert anti-inflammatory effects through the activation of Nrf2. nih.gov However, it is unknown if this compound shares this mechanistic property.

Antineoplastic Activities and Apoptotic Pathways

The flavone demonstrates notable antineoplastic properties through several mechanisms, including the induction of apoptosis and cell cycle arrest, inhibition of cancer cell proliferation and metastasis, modulation of critical signaling pathways, and reversal of multidrug resistance.

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

Research highlights that methoxyflavones, a class to which this compound belongs, are effective inducers of apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through both intrinsic and extrinsic pathways. For instance, the related compound 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) has been shown to inhibit proliferation and induce apoptosis in the human breast cancer cell line MCF-7. researchgate.net This was confirmed through various assays, including MTT for cytotoxicity and specific staining techniques (acridine orange/ethidium bromide and Hoechst 33258) to visualize apoptotic bodies. researchgate.net

The induction of apoptosis is frequently linked to the activation of caspases, a family of cysteine proteases crucial for the execution of programmed cell death. mdpi.com Studies on similar flavonoids have demonstrated that cell death is mediated by caspase activation and can be prevented by non-specific caspase inhibitors. researchgate.net Furthermore, these compounds can trigger the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. mdpi.comresearchgate.net

In addition to apoptosis, this class of flavonoids can induce cell cycle arrest, a mechanism that halts cell division. For example, 3',4'-dihydroxyflavonol (B1679992) has been shown to decrease the growth and viability of osteosarcoma cells in a concentration-dependent manner by altering cell cycle dynamics. mdpi.com Similarly, 4',7-dimethoxyflavanone caused G2/M phase arrest in MCF-7 breast cancer cells. nih.gov These effects are often accompanied by changes in the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov

Table 1: Effects of Related Flavonoids on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) | MCF-7 (Breast Cancer) | Inhibition of proliferation, induction of apoptosis | researchgate.net |

| 3',4'-dihydroxyflavonol | U2OS, MG-63 (Osteosarcoma) | Decreased cell growth and viability, altered cell cycle dynamics | mdpi.com |

| 4',7-dimethoxyflavanone | MCF-7 (Breast Cancer) | G2/M phase arrest, induction of apoptosis | nih.gov |

| 3'-hydroxy-3,4'-dimethoxyflavone | HL-60, U-937, MOLT-3 (Leukemia) | G2-M cell cycle arrest, potent apoptotic inducer | researchgate.net |

Inhibition of Cell Proliferation, Migration, and Invasion (e.g., via MMP-3 modulation)

The metastatic cascade, involving cell proliferation, migration, and invasion, is a key target for antineoplastic agents. Flavonoids have demonstrated the ability to inhibit these processes. While direct evidence for this compound's effect on Matrix Metalloproteinase-3 (MMP-3) is not specified in the provided context, the broader class of flavonoids is known to modulate MMPs. MMPs, such as MMP-2 and MMP-9, are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. nih.gov

For instance, quercetin, a related flavonoid, has been shown to reduce the invasion, adhesion, proliferation, and migration of metastatic osteosarcoma cells. mdpi.com The modulation of MMPs is a plausible mechanism for these effects, as other synthetic compounds have demonstrated antitumor and antimetastatic effects through the inhibition of MMP-2, MMP-9, and MMP-14. nih.gov

Modulation of Oncogenic Signaling Pathways (e.g., p38, ERK, MET/AKT/mTOR, p53)

The anticancer effects of this compound and related compounds are underpinned by their ability to modulate key oncogenic signaling pathways.

p53 Pathway : The tumor suppressor protein p53 plays a central role in cell cycle arrest and apoptosis. mdpi.com The compound 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) has been shown to encourage apoptosis in MCF-7 cells by modulating apoptotic markers including p53. researchgate.net In silico studies further suggest that HTMF can inhibit the binding of MDM2 to p53, thereby triggering apoptosis. researchgate.net

PI3K/Akt/mTOR Pathway : This pathway is one of the most frequently deregulated signaling cascades in human cancers, controlling cell growth, survival, and proliferation. mdpi.com Several flavonoids have been reported to inhibit this pathway. For example, nobiletin, a polymethoxyflavone, inhibits ovarian cancer cell growth by targeting Akt and mTOR, among other mediators. mdpi.com The inhibition of the PI3K/Akt/mTOR pathway is a crucial mechanism by which polyphenols can suppress tumor growth. researchgate.net

MAPK Pathways (ERK, p38) : The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 pathways, are involved in cellular responses to a variety of stimuli and are often dysregulated in cancer. nih.govnih.gov The p38 MAPK pathway, in particular, can mediate tumor suppression. nih.gov Flavonoids have been shown to influence these pathways. For example, 3'-hydroxy-3,4'-dimethoxyflavone-induced cell death is associated with the activation of the MAPK pathway and can be partially blocked by inhibiting JNK/SAPK signaling. researchgate.net

Reversal of Multidrug Resistance Mechanisms (e.g., BCRP/ABCG2 Transporter Modulation)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govnih.gov These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their efficacy.

Research has shown that certain flavonoids can reverse BCRP/ABCG2-mediated MDR. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) demonstrated a potent reversal effect on drug resistance in BCRP-expressing human leukemia K562/BCRP cells. nih.gov Its efficacy in reversing resistance to the chemotherapeutic agent SN-38 was found to be stronger than that of the parent compound, 3',4',7-trimethoxyflavone (TMF). nih.gov

The mechanism of this reversal involves the inhibition of the BCRP-mediated efflux pump. ku.dk HTMF was found to upregulate the cellular accumulation of a BCRP substrate (Hoechst 33342 dye) and suppress the expression of the BCRP protein in K562/BCRP cells. nih.gov This suggests a dual action of inhibiting the transporter's function and reducing its expression. Another related compound, 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone, also demonstrated the ability to inhibit BCRP and work synergistically with chemotherapeutic agents. nih.govnih.govku.dk

Table 2: Reversal of BCRP/ABCG2-Mediated Multidrug Resistance by Flavonoids

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP (Leukemia) | Potent reversal of drug resistance | Inhibition of BCRP efflux and suppression of BCRP expression | nih.gov |

| 3',4',7-trimethoxyflavone (TMF) | K562/BCRP (Leukemia) | Reversal of drug resistance | Inhibition of BCRP efflux and suppression of BCRP expression | nih.gov |

| 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone | HT29 (Colon Cancer) | Potentiation of chemotherapeutic activity | Inhibition of BCRP efflux pump | nih.govnih.govku.dk |

Antimicrobial and Antiviral Potential

Beyond its antineoplastic properties, this class of flavonoids exhibits promising antimicrobial and antiviral activities.

Mechanisms of Action Against Bacterial and Fungal Pathogens

The antimicrobial activity of flavonoids is significantly influenced by their chemical structure, including the number and position of hydroxyl and methoxy groups. nih.gov These compounds can act against a range of foodborne pathogens and spoilage bacteria. mdpi.com

Antibacterial Action : Flavonoids can exert antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net For example, 5,7-dihydroxy-4′,6,8-trimethoxyflavone is active against Escherichia coli and Staphylococcus aureus. nih.gov The mechanisms of action are varied and can include the inhibition of bacterial enzymes like DNA gyrase, which is essential for replication. nih.gov The presence of a hydroxyl group at certain positions can be crucial for activity, while methoxylation can sometimes reduce antibacterial properties. nih.gov

Antifungal Action : The antifungal mechanisms of these compounds are also multifaceted. Antifungal agents can target the fungal cell membrane by inhibiting the synthesis of ergosterol, a key component, or by directly interacting with it. nih.gov Other mechanisms include the inhibition of protein synthesis or the synthesis of cell wall polysaccharides. nih.gov The flavonoid TMF has shown an antifungal effect against Candida species, highlighting the potential of this chemical class. researchgate.net

While specific data on the antiviral activity of this compound is limited in the provided context, related flavonoids have been investigated for their antiviral properties. For instance, ladanein (B1674318) has been shown to be a potent virucidal agent against a broad range of enveloped viruses, including Hepatitis C virus. nih.govacs.org The antiviral mechanism can involve the inhibition of viral entry into host cells. nih.gov Furthermore, some flavonoids have been identified as inhibitors of key viral enzymes, such as the 3-chymotrypsin-like cysteine protease (3CLpro) of coronaviruses. nih.gov

Inhibition of Viral Replication Pathways

A thorough review of published scientific literature did not yield specific preclinical studies investigating the inhibitory effects of this compound on viral replication pathways. While other flavonoids have been examined for their antiviral properties, research focusing solely on this particular compound is not available at this time.

Neuroprotective and Central Nervous System Modulation

Mechanisms of Neuronal Cell Protection Against Oxidative Stress and Apoptosis

There is currently no available scientific literature detailing the preclinical investigation of this compound in the context of neuronal cell protection against oxidative stress and apoptosis. Consequently, the specific molecular mechanisms through which this compound might exert neuroprotective effects remain unelucidated.

Interaction with Neurotransmitter Systems and Anti-neuroinflammatory Effects

Specific preclinical data on the interaction of this compound with neurotransmitter systems or its potential anti-neuroinflammatory effects is not present in the current body of scientific research. Studies are required to determine if this compound modulates neuronal signaling or inflammatory processes within the central nervous system.

Metabolic Regulation and Potential in Metabolic Disorders (Preclinical)

Modulation of Glucose and Lipid Metabolism

A comprehensive search of scientific databases reveals a lack of preclinical studies focused on the effects of this compound on the modulation of glucose and lipid metabolism. Therefore, its potential role in metabolic disorders has not been established.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.gov An extensive review of the literature, including comprehensive analyses of flavonoids as PTP1B inhibitors, did not yield specific data on the inhibitory activity of this compound against PTP1B. nih.govnih.govnih.gov While structure-activity relationship studies on other flavonoids suggest that certain substitutions can enhance PTP1B inhibition, direct experimental evidence for this compound is currently absent. nih.gov

Structure Activity Relationship Sar and Computational Studies

Influence of Hydroxylation and Methoxylation Patterns on Biological Efficacy

The presence, number, and position of hydroxyl and methoxyl groups on the flavone (B191248) scaffold are paramount in defining the biological profile of compounds like 3-Hydroxy-4',7,8-trimethoxyflavone. The interplay between these functional groups dictates properties such as antioxidant potential, enzyme inhibition, and cellular uptake.

The substitution pattern of hydroxyl and methoxyl groups significantly impacts the biological activity of flavonoids. For instance, studies on various flavones have demonstrated that the presence of a hydroxyl group at the C3 position, as seen in this compound, can be a key determinant for certain biological activities. mdpi.com In some contexts, this 3-hydroxyl group is crucial for the molecule's ability to interact with specific enzymes or receptors.

Furthermore, the methoxylation pattern on both the A and B rings contributes significantly to the molecule's efficacy. The methoxy (B1213986) groups at the C4', C7, and C8 positions in this compound are expected to enhance its lipophilicity, which can influence its ability to cross cellular membranes. Research on polymethoxyflavones (PMFs) has shown that the number and position of methoxy groups can modulate activities such as anti-inflammatory and anti-cancer effects. nih.govresearchgate.net Demethylation of PMFs, which exposes hydroxyl groups, has been shown in some cases to enhance bioactivity, suggesting a complex interplay between these two functional groups. mdpi.com

A study on a series of trimethoxyflavone-based aryl-amides highlighted the importance of the substitution pattern on the B ring for anticancer activity. uni.lunih.gov This underscores the role of the 4'-methoxy group in this compound in potential therapeutic applications. The anti-neurodegenerative activity of flavonoids has also been linked to specific substitution patterns, with methoxy groups at certain positions on the A ring and hydroxyl groups on the B ring playing a vital role. researchgate.net

| Compound/Feature | Influence on Biological Activity |

| 3-Hydroxy Group | Often crucial for specific enzyme interactions and can enhance antioxidant activity. mdpi.com |

| Methoxylation | Increases lipophilicity, potentially improving cell membrane permeability. The number and position of methoxy groups modulate anti-inflammatory and anticancer activities. nih.govresearchgate.net |

| 4'-Methoxy Group | Substitution at this position on the B ring can be important for anticancer activity. uni.lunih.gov |

| 7- and 8-Methoxy Groups | The presence of methoxy groups on the A ring can contribute to anti-neurodegenerative properties. researchgate.net |

Role of the Flavone Backbone and Specific Substituents in Molecular Interactions

The rigid, planar structure of the flavone backbone provides a scaffold for the precise spatial arrangement of functional groups, which is essential for specific molecular interactions. The C2-C3 double bond in conjunction with the 4-oxo group in the C ring is a characteristic feature that influences the electronic properties and reactivity of the molecule. researchgate.net

This core structure allows flavonoids to interact with various proteins, including enzymes and receptors, often through hydrogen bonding and hydrophobic interactions. The substituents on this backbone, such as the hydroxyl and methoxyl groups of this compound, are the primary determinants of the specificity and strength of these interactions. For example, the 3-hydroxyl group can act as a hydrogen bond donor, while the methoxy groups can engage in hydrophobic interactions within the binding pockets of target proteins.

The synthesis and evaluation of various flavone derivatives have provided insights into the importance of specific substituents. For instance, the introduction of different functional groups at various positions on the flavone skeleton has been shown to significantly alter biological activity, highlighting the modular nature of the flavone backbone in drug design. uni.lunih.gov The planarity of the flavone ring system is also thought to be important for intercalation with DNA, a mechanism by which some flavonoids exert their anticancer effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

In the context of flavonoids, QSAR studies have been employed to understand the structural requirements for various biological activities, including antioxidant and anticancer effects. ebi.ac.ukfda.gov These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the physicochemical properties of the molecules.

For a compound like this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with variations in the substitution pattern of the hydroxyl and methoxyl groups. The resulting data would be used to build a model that could predict the activity of other related compounds, facilitating a more rational approach to drug discovery. Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, often employs QSAR models to optimize lead compounds.

Molecular Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to understand how a ligand, such as this compound, might interact with a biological target at the molecular level. Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time. ignited.inignited.in

For this compound, molecular docking could be used to predict its binding mode within the active site of various enzymes or receptors. For example, a study on the closely related compound 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) used molecular docking to investigate its interaction with inflammatory targets like LOX, iNOS, and COX-2. ignited.in The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity.

Molecular dynamics simulations can provide further insights by showing how the ligand-protein complex behaves over time. nih.gov These simulations can reveal the flexibility of the ligand and the protein, as well as the stability of the predicted binding mode. For instance, an MD simulation could show whether the initial interactions observed in the docking study are maintained over a longer timescale. A study on 5-hydroxy-3,6,7,8-tetramethoxyflavone (B14715514) utilized molecular docking and MD simulations to investigate its potential as an anticancer agent by targeting the Bcl-2 protein. researchgate.netnih.gov

While specific molecular docking and dynamics simulation studies on this compound are limited in the literature, the application of these methods to this compound would be highly valuable for understanding its mechanism of action and for guiding the design of more effective analogues.

| Computational Method | Application to this compound | Insights Gained |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Identification of key structural features for activity, guiding the design of new analogues. nih.govebi.ac.uk |

| Molecular Docking | Predicting the binding orientation within a target protein's active site. | Elucidation of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.netignited.in |

| Molecular Dynamics | Simulating the movement and interaction of the ligand-protein complex over time. | Assessment of the stability of the binding mode and the flexibility of the complex. nih.govresearchgate.netnih.gov |

Pharmacokinetic and Pharmacodynamic Investigations Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in In Vitro and Animal Models

Bioavailability and Metabolism Studies

The bioavailability of flavonoids is generally low due to extensive metabolism in the intestine and liver. The metabolic fate of 3-Hydroxy-4',7,8-trimethoxyflavone is expected to follow the established pathways for other flavonoids, involving both Phase I and Phase II enzymatic reactions.

Identification and Characterization of Metabolites

Specific metabolites of this compound have not been characterized. However, based on the metabolism of other similar flavonoids, potential metabolic transformations could include demethylation (conversion of a methoxy (B1213986) group to a hydroxyl group) and hydroxylation (addition of a hydroxyl group). For example, the microbial metabolism of 7,8-dimethoxyflavone (B191122) has been shown to produce various hydroxylated and demethylated metabolites. It is plausible that this compound would undergo similar enzymatic modifications in preclinical models.

Role of Phase I (e.g., CYP450) and Phase II (e.g., UGT) Enzymes in Metabolism

Phase I metabolism of flavonoids is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. These enzymes can introduce or expose functional groups, preparing the molecule for Phase II conjugation. Studies on various methoxyflavones have implicated CYP enzymes in their O-demethylation.

Following Phase I metabolism, flavonoids and their metabolites are typically conjugated with hydrophilic moieties by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs). This process, known as glucuronidation, increases the water solubility of the compounds, facilitating their excretion from the body. It is highly probable that the hydroxyl group and any newly formed hydroxyl groups on the this compound molecule would be primary sites for glucuronidation.

Pharmacodynamic Biomarkers and Target Engagement in Preclinical Systems

There are no specific pharmacodynamic biomarkers or target engagement studies reported for this compound. However, research on other trimethoxyflavone derivatives offers potential avenues for investigation. For instance, 7,3',4'-trimethoxyflavone (B192611) has been shown to exhibit wound-healing effects by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase, leading to increased levels of prostaglandin (B15479496) E2. This suggests that this compound could potentially modulate similar enzymatic pathways. Further preclinical studies would be necessary to identify specific biomarkers and to understand its engagement with biological targets.

Molecular Targets and Signaling Network Analysis

Identification of Specific Protein, Enzyme, and Receptor Interactions

There is currently no available research that specifically identifies the protein, enzyme, or receptor interactions of 3-Hydroxy-4',7,8-trimethoxyflavone. While studies on other isomeric forms of trimethoxyflavones have demonstrated interactions with various cellular targets, this information cannot be directly extrapolated to this compound due to the critical role of specific hydroxylation and methoxylation patterns in determining a compound's biological activity.

Gene Expression Profiling (Transcriptomics) in Compound-Treated Systems

No studies detailing the effects of this compound on gene expression have been found. Transcriptomic analyses, which would provide insight into how this compound may alter cellular function at the genetic level, have not been published.

Proteomic and Metabolomic Analysis to Uncover Downstream Effects

Similarly, there is a lack of proteomic and metabolomic studies focused on this compound. Such analyses would be crucial for understanding the downstream consequences of any potential molecular interactions, revealing changes in protein expression and metabolic pathways.

Systems Biology and Bioinformatics Approaches for Network Mapping

In the absence of foundational experimental data, no systems biology or bioinformatics models have been constructed to map the potential signaling networks modulated by this compound.

Advanced Analytical Techniques for Compound Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological and Complex Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of target compounds in biological samples due to its high sensitivity and selectivity. nih.govchromatographyonline.com For a compound like 3-Hydroxy-4',7,8-trimethoxyflavone, an LC-MS/MS method would be essential for detecting its presence at trace levels in complex biological matrices such as plasma, urine, or tissue homogenates.

The development of such a method would typically involve reverse-phase chromatography, likely using a C18 column, to separate the analyte from endogenous matrix components. nih.gov A mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component with an additive like formic acid is common for the analysis of flavonoids, as it facilitates protonation for positive ion mode mass spectrometry. nih.gov

Mass spectrometric detection would be performed using a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound, [M+H]⁺) and monitoring for a specific product ion generated through collision-induced dissociation. This transition is highly specific to the analyte, minimizing interference from other compounds. For example, a study on the related compound 3-hydroxyflavone (B191502) (3-HF) identified its glucuronide metabolite (3-HFG) by observing the molecular ion [M+H]⁺ at m/z 415 and its MS² fragment at m/z 239, corresponding to the loss of the glucuronide moiety. nih.gov A similar approach would be used to identify and quantify metabolites of this compound.

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous substances from the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. nih.govchromatographyonline.com To mitigate this, effective sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. chromatographyonline.com The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method to compensate for matrix effects and potential analyte loss during sample preparation. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including flavonoids like this compound. analis.com.myup.ac.za While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. analis.com.my Complete assignment of ¹H and ¹³C NMR spectra is a fundamental step for absolute structural confirmation. researchgate.net

For this compound, the ¹H NMR spectrum would reveal characteristic signals for the aromatic protons on the A and B rings, as well as singlets corresponding to the three methoxy (B1213986) groups. The position and coupling patterns of the aromatic protons are dictated by the substitution pattern on the flavone (B191248) core. up.ac.za Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, with the positions of the hydroxyl and methoxy groups causing predictable upfield or downfield shifts for adjacent carbons. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals. analis.com.mymdpi.com For instance, an HMBC experiment would show correlations between the protons of the methoxy groups and their attached carbons (at C-4', C-7, and C-8), confirming their specific locations on the flavonoid skeleton. mdpi.com This level of detail is essential for distinguishing between isomers and for identifying the structures of metabolites formed during preclinical studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar flavonoid structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 155-157 |

| 3 | - | 138-140 |

| 4 | - | 177-179 |

| 5 | ~7.8-8.0 (d) | 118-120 |

| 6 | ~7.0-7.2 (d) | 110-112 |

| 7 | - | 160-162 |

| 8 | - | 145-147 |

| 9 | - | 150-152 |

| 10 | - | 115-117 |

| 1' | - | 122-124 |

| 2' | ~7.5-7.7 (d) | 112-114 |

| 3' | ~7.0-7.2 (d) | 115-117 |

| 4' | - | 161-163 |

| 5' | ~7.0-7.2 (d) | 115-117 |

| 6' | ~7.5-7.7 (d) | 128-130 |

| 3-OH | Variable | - |

| 4'-OCH₃ | ~3.9 (s) | ~55-56 |

| 7-OCH₃ | ~3.9 (s) | ~55-56 |

| 8-OCH₃ | ~4.0 (s) | ~60-61 |

Development and Validation of Bioanalytical Assays for Preclinical Studies

Before a compound like this compound can be evaluated in preclinical pharmacokinetic studies, a robust and reliable bioanalytical assay must be developed and fully validated. nih.gov This validation process ensures that the method is fit for its intended purpose and provides accurate, reproducible data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that must be assessed. nih.govnih.gov

The validation of an LC-MS/MS assay for this compound would involve evaluating several key performance characteristics. nih.gov These include selectivity, accuracy, precision, linearity (calibration curve), recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

For example, a study validating a method for 3-hydroxyflavone in plasma demonstrated a linear response range of 0.61–2,500.00 nM. nih.gov The intra-day and inter-day precision (variance) were found to be less than 16.5% and 20.3%, respectively, with accuracy within acceptable ranges. nih.gov Similar rigorous testing would be required for an assay for this compound to support preclinical research.

Table 2: Key Parameters for Validation of a Bioanalytical Assay for this compound

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard. |

| Accuracy | The closeness of determined values to the true value. | Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of repeated individual measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

Research Challenges and Future Perspectives

Elucidation of Unexplored or Complex Mechanisms of Action

While some biological activities of 3-Hydroxy-4',7,8-trimethoxyflavone and related methoxyflavones have been identified, a comprehensive understanding of their mechanisms of action is still lacking. Many flavonoids exhibit a wide range of effects, and it is likely that this compound interacts with multiple cellular targets and signaling pathways. Future research should focus on unraveling these complex mechanisms. For instance, while some flavonoids are known to possess antioxidant and immunomodulatory effects, the precise molecular interactions of this compound that lead to these outcomes require further investigation. chemfaces.com Identifying specific protein targets, understanding its influence on gene expression, and clarifying its role in intricate cellular signaling cascades are critical next steps.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Models

A significant hurdle in the therapeutic application of many flavonoids, including potentially this compound, is their low bioavailability. nih.gov Poor solubility in aqueous solutions can limit their absorption and, consequently, their effectiveness. nih.gov To overcome this, the development of advanced delivery systems is paramount.

Future preclinical studies should explore various formulation strategies to enhance the bioavailability of this compound. These could include:

Nanoemulsions: These systems can improve the solubility and stability of lipophilic compounds. nih.gov

Liposomes: These vesicles can encapsulate the flavonoid, potentially improving its absorption and targeted delivery.

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and bioavailability. nih.govnih.gov

By improving its delivery in preclinical models, researchers can more accurately assess the biological activities and therapeutic potential of this compound.

Integration of Multi-Omics Data for a Holistic Understanding of Biological Effects

To gain a comprehensive and holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a more complete picture of how the compound affects biological systems. nih.gov

For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.govnih.gov By integrating these datasets, researchers can identify novel pathways and networks affected by this compound, leading to a more profound understanding of its mechanisms of action. nih.govresearchgate.net This integrated approach has been successfully applied to study other flavonoids and can provide valuable insights into the specific effects of this compound. nih.govresearchgate.net

Addressing Research Gaps for Specific Biological Applications and Analog Development

While preliminary studies on related methoxyflavonoids have shown promise in areas like anti-inflammatory and antimicrobial activities, there are still significant research gaps concerning the specific applications of this compound. nih.govchemfaces.com Further focused research is needed to validate and expand upon these initial findings.

Moreover, the development and evaluation of structural analogs of this compound could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, the synthesis and testing of fluorinated derivatives of other flavones have demonstrated that such modifications can enhance biological activity. nih.gov Similarly, studies on other trimethoxyflavone derivatives have shown that the addition of a hydroxyl group can influence their effects on drug resistance in cancer cells. nih.govelsevierpure.com Therefore, a systematic exploration of analogs of this compound could be a fruitful avenue for future drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-Hydroxy-4',7,8-trimethoxyflavone in laboratory settings?

- Methodological Answer : Synthesis typically involves methoxylation and hydroxylation of flavone precursors. For example, methoxy groups can be introduced via nucleophilic substitution using methyl iodide under basic conditions, while hydroxylation may employ demethylation agents like BBr₃ . Purification often combines column chromatography (silica gel, eluting with hexane:ethyl acetate gradients) and recrystallization from ethanol. Purity should be verified via HPLC (>98%) and NMR to confirm substitution patterns .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Methodological Answer : Use a combination of spectroscopic techniques:

- UV-Vis : Compare λmax with similar trimethoxyflavones (e.g., ~250–280 nm for methoxy groups, ~320–350 nm for conjugated systems) .

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for methoxy (δ 3.8–4.0 ppm) and hydroxyl (δ 9–12 ppm) proton signals. NOESY can resolve spatial proximity of substituents .

- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup> or [M−H]<sup>−</sup>) and fragmentation patterns using HRMS .

Q. What standardized assays are recommended for initial screening of biological activities (e.g., antimicrobial, anti-inflammatory)?

- Methodological Answer :

- Antimicrobial : Use agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). MIC values should be compared to positive controls like ampicillin .

- Anti-inflammatory : Measure TNF-α inhibition in RAW 264.7 macrophages using LPS-induced models. IC50 values <10 µM indicate high potency .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95/P95 masks or powered air-purifying respirators (PAPRs) during powder handling .

- Skin/Eye Protection : Wear nitrile gloves, sealed goggles, and lab coats. Install emergency showers and eyewash stations .

- Storage : Store in airtight containers at −20°C under inert gas (e.g., N2) to prevent oxidation .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action for this compound in cancer cell apoptosis?

- Methodological Answer :

- Target Selection : Prioritize proteins like Bcl-2, caspases, or NF-κB based on structural analogs (e.g., flavone A induces apoptosis via mitochondrial pathways) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Validate poses with MD simulations (e.g., 100 ns trajectories) to assess binding stability .

- Experimental Validation : Correlate docking scores with in vitro cytotoxicity (e.g., IC50 in MCF-7 cells) .

Q. What experimental design strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer :

- Standardized Synthesis : Optimize reaction conditions (e.g., temperature, catalyst load) using Design of Experiments (DoE) to minimize impurities .

- QC Protocols : Implement strict HPLC-UV/MS criteria (e.g., retention time ±0.1 min, peak area RSD <2%) for each batch .

- Biological Replicates : Use ≥3 independent replicates per assay, with internal controls (e.g., doxorubicin for cytotoxicity) .

Q. How should contradictory data on cytotoxicity and antioxidant activity be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (e.g., 0.1–100 µM) to identify biphasic effects (e.g., pro-oxidant activity at high doses) .

- Mechanistic Profiling : Combine ROS scavenging assays (e.g., DPPH, ABTS) with transcriptomic analysis (e.g., Nrf2 activation) to distinguish direct vs. indirect antioxidant effects .

- Cell Line Specificity : Compare results across multiple lines (e.g., HepG2 vs. HaCaT) to assess tissue-dependent responses .

Q. What advanced techniques enable the study of metabolic stability and pharmacokinetics in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Monitor demethylation or glucuronidation .

- Pharmacokinetic Profiling : Administer via IV/oral routes in rodents. Calculate AUC, Cmax, and t1/2 using non-compartmental analysis .

- Tissue Distribution : Employ whole-body autoradiography or MALDI imaging to map compound localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products